3-(Trifluoromethylthio)benzoic acid

Catalog No.
S776795
CAS No.
946-65-6
M.F
C8H5F3O2S
M. Wt
222.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethylthio)benzoic acid

CAS Number

946-65-6

Product Name

3-(Trifluoromethylthio)benzoic acid

IUPAC Name

3-(trifluoromethylsulfanyl)benzoic acid

Molecular Formula

C8H5F3O2S

Molecular Weight

222.19 g/mol

InChI

InChI=1S/C8H5F3O2S/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)

InChI Key

IVGAPIVNQABETQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)SC(F)(F)F)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)C(=O)O

The exact mass of the compound 3-(Trifluoromethylthio)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Trifluoromethylthio)benzoic acid is a highly functionalized aromatic building block characterized by its meta-substituted trifluoromethylthio (-SCF3) group. With a molecular weight of 222.18 g/mol and a predicted pKa of approximately 3.80, this compound serves as a critical intermediate for introducing the -SCF3 moiety into complex pharmaceutical and agrochemical scaffolds. Unlike late-stage trifluoromethylthiolation methods that often require specialized transition-metal catalysts or toxic reagents, procuring this pre-functionalized benzoic acid allows chemists to seamlessly integrate the -SCF3 group via standard amide coupling, esterification, or decarboxylative cross-coupling workflows. Its primary procurement value lies in its dual capacity to act as a robust synthetic handle while imparting profound physicochemical enhancements—specifically, exceptional lipophilicity and metabolic stability—to the resulting downstream products.

Substituting 3-(Trifluoromethylthio)benzoic acid with its closest structural analog, 3-(Trifluoromethyl)benzoic acid, or simple alkylthio derivatives (e.g., 3-(Methylthio)benzoic acid) fundamentally alters the physicochemical profile of the target molecule. While the -CF3 and -SCF3 groups exhibit similar electron-withdrawing properties, the presence of the sulfur atom in the -SCF3 moiety drastically increases the lipophilicity and modulates the three-dimensional conformation of the molecule. Replacing the -SCF3 group with a -CF3 group leads to a significant drop in membrane permeability and lipid solubility, which can compromise the bioavailability of active pharmaceutical ingredients (APIs). Conversely, substituting with a standard -SCH3 group sacrifices the extreme metabolic stability provided by the fluorines, rendering the molecule highly susceptible to oxidative degradation by hepatic enzymes. Thus, for applications requiring maximal lipophilicity coupled with oxidative resistance, generic substitution is unviable [1].

Superior Lipophilicity Profile via the -SCF3 Substituent

The trifluoromethylthio (-SCF3) group is recognized as one of the most lipophilic substituents available in organic synthesis. Quantitative analysis using the Hansch hydrophobicity parameter (π) demonstrates that the -SCF3 group possesses a π value of 1.44. In direct contrast, the standard trifluoromethyl (-CF3) group exhibits a π value of only 0.88. When 3-(Trifluoromethylthio)benzoic acid is used as a precursor instead of 3-(Trifluoromethyl)benzoic acid, this substantial difference in lipophilicity is transferred to the final compound, directly enhancing lipid solubility and transmembrane permeation in biological assays[1].

Evidence DimensionHansch hydrophobicity parameter (π)
Target Compound Dataπ = 1.44 (for the -SCF3 substituent)
Comparator Or Baselineπ = 0.88 (for the -CF3 substituent in 3-(Trifluoromethyl)benzoic acid)
Quantified Difference63.6% higher lipophilicity parameter for the -SCF3 group
ConditionsStandard Hansch-Leo lipophilicity calculations/measurements for aromatic substituents

Procuring the -SCF3 functionalized building block is essential for maximizing the cell-membrane permeability and bioavailability of target drug candidates.

Precise Electronic Modulation of the Aromatic Core

The -SCF3 group exerts a strong electron-withdrawing effect on the benzoic acid core, which is critical for tuning the reactivity of the carboxylate and the electronic properties of downstream amides or esters. The Hammett constant for the meta-substituted -SCF3 group (σm) is 0.40. This closely mirrors the electron-withdrawing strength of the -CF3 group (σm = 0.43). Consequently, 3-(Trifluoromethylthio)benzoic acid maintains a predicted pKa of approximately 3.80, highly comparable to 3-(Trifluoromethyl)benzoic acid. This allows chemists to achieve the massive lipophilicity gains of the -SCF3 group without fundamentally altering the baseline acidity, coupling kinetics, or electronics of the benzoic acid scaffold [1].

Evidence DimensionHammett substituent constant (σm) and pKa
Target Compound Dataσm = 0.40; pKa ~ 3.80
Comparator Or Baselineσm = 0.43; pKa ~ 3.77 (for 3-(Trifluoromethyl)benzoic acid)
Quantified DifferenceNear-identical electronic withdrawal (Δσm = 0.03) despite massive lipophilicity differences
ConditionsStandard Hammett linear free-energy relationships and aqueous pKa predictions

Buyers can substitute -CF3 building blocks with -SCF3 building blocks in established synthetic routes without needing to re-optimize amide coupling conditions due to pKa shifts.

Enhanced Oxidative Resistance of the Fluorinated Thioether

Standard thioether building blocks, such as 3-(Methylthio)benzoic acid, are highly susceptible to rapid oxidation by cytochrome P450 enzymes in vivo, forming sulfoxides and sulfones that can alter drug efficacy or cause toxicity. The incorporation of the highly electronegative trifluoromethyl group in 3-(Trifluoromethylthio)benzoic acid drastically reduces the electron density on the sulfur atom. This electron withdrawal significantly raises the oxidation potential of the sulfur, making the -SCF3 moiety highly resistant to enzymatic oxidation compared to the -SCH3 baseline. This translates to prolonged metabolic half-lives for APIs synthesized from this specific precursor [1].

Evidence DimensionSusceptibility to hepatic oxidation (electron density on sulfur)
Target Compound DataHigh oxidation resistance due to strong electronegativity of -CF3
Comparator Or Baseline3-(Methylthio)benzoic acid (highly susceptible to rapid sulfoxidation)
Quantified DifferenceQualitative shift from metabolically labile (thioether) to metabolically stable (trifluoromethylthioether)
ConditionsIn vivo or in vitro liver microsome stability assays for thioether-containing compounds

Selecting the -SCF3 functionalized acid over a standard alkylthio acid prevents premature metabolic clearance of the resulting pharmaceutical compounds.

Bypassing Hazardous Late-Stage Trifluoromethylthiolation

Introducing a -SCF3 group at a late stage in a synthetic sequence typically requires hazardous, toxic, or expensive reagents such as gaseous CF3SCl (L(ct)50 = 440–880 ppm/min) or unstable CuSCF3 complexes. By procuring pre-functionalized 3-(Trifluoromethylthio)benzoic acid, process chemists can completely bypass these hazardous late-stage trifluoromethylthiolation steps. The pre-installed -SCF3 group is highly stable under standard amide coupling and esterification conditions, allowing for safer, higher-yielding, and more scalable manufacturing of -SCF3 containing target molecules .

Evidence DimensionReagent toxicity and handling requirements
Target Compound DataBench-stable, solid carboxylic acid (CAS 946-65-6)
Comparator Or BaselineLate-stage reagents like CF3SCl (highly toxic gas) or CuSCF3 (temperature sensitive)
Quantified DifferenceElimination of toxic gas handling and expensive transition-metal trifluoromethylthiolating agents
ConditionsIndustrial scale-up and process route design

Procuring this pre-functionalized building block drastically reduces safety hazards, reagent costs, and synthetic complexity during scale-up.

High-Lipophilicity API Development

Ideal for synthesizing central nervous system (CNS) drugs or agrochemicals where maximizing cell membrane permeability and lipid solubility is critical, directly leveraging the high Hansch π parameter (1.44) of the -SCF3 group compared to standard -CF3 analogs .

Metabolically Stable Lead Optimization

Used as a direct replacement for standard methylthio- or methoxy-benzoic acids in structure-activity relationship (SAR) studies to block metabolic liabilities (e.g., sulfoxidation or O-dealkylation) while maintaining the desired steric bulk and lipophilicity .

Library Synthesis via Automated Amide Coupling

Highly suitable for high-throughput screening (HTS) library generation, as the predictable pKa (~3.80) ensures compatibility with standard automated amide coupling protocols without the need to optimize for altered nucleophilicity or electrophilicity .

Fluorinated Material Science and Advanced Coatings

Employed as a monomer or end-capping agent in the development of advanced fluorinated polymers and coatings, where the strong electron-withdrawing nature and high hydrophobicity of the -SCF3 group enhance chemical resistance and surface repellency.

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-(Trifluoromethylthio)benzoic acid

Dates

Last modified: 08-15-2023

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